(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride
Description
(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride (CAS: CID 22506646) is a substituted methanamine derivative featuring a 4-chlorophenyl group and a thiophen-2-yl moiety attached to a central methylamine core, with a hydrochloride salt form. Its molecular formula is C₁₁H₁₀ClNS·HCl, and its structure is defined by the SMILES notation C1=CSC(=C1)C(C2=CC=C(C=C2)Cl)N . The compound’s synthesis typically involves reductive amination or coupling reactions between chlorophenyl and thiophene precursors, as evidenced by analogous methods for related amines (e.g., zinc-mediated reductions or thionyl chloride activation) .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting neurological or oncological pathways.
Properties
IUPAC Name |
(4-chlorophenyl)-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7,11H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWROTPKKZWLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A common and efficient method involves reductive amination of 4-chlorobenzaldehyde with 2-thiophenemethylamine or related thiophene derivatives. This method typically uses a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the secondary amine intermediate.
- Step 1: Condensation of 4-chlorobenzaldehyde with thiophen-2-ylmethanamine under mild acidic conditions to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using a selective reducing agent.
- Step 3: Conversion of the free amine to the hydrochloride salt by treatment with HCl in an appropriate solvent such as ethanol or diethyl ether.
This approach yields high purity products and is widely used due to its selectivity and mild reaction conditions.
Catalytic Reduction of Amides
Another method reported in literature for related amines involves catalytic reduction of the corresponding amides. For example, the reduction of 4-chlorobenzamide derivatives with boron-based reducing agents such as pinacolborane (HBPin) under transition-metal-free catalytic conditions has been demonstrated.
- Reaction conditions: 4-chlorobenzamide with HBPin in dry toluene, catalyzed by a small amount of catalyst (e.g., 2 mol% catalyst), under mild heating.
- The amide is selectively reduced to the primary amine intermediate.
- Subsequent isolation as the hydrochloride salt yields (4-chlorophenyl)methanamine hydrochloride with high yield (up to 97%).
While this method is described for (4-chlorophenyl)methanamine, it can be adapted for thiophene-substituted analogues by modifying the starting amide accordingly.
Multi-Component Reaction Using Thiophene Derivatives
Incorporation of the thiophene ring can be achieved via multi-component reactions involving thiophene-2-carboxaldehyde derivatives and 4-chlorophenyl amines or their equivalents.
- For example, a Mannich-type reaction using 4-chlorophenyl amine, thiophene-2-carboxaldehyde, and formaldehyde under controlled conditions can yield the methanamine scaffold.
- The product is then converted to the hydrochloride salt by acid treatment.
This method allows for regioselective formation of the desired compound and can be optimized for yield and purity.
Reaction Conditions and Yields
Characterization and Purity
Products obtained through these methods are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic and thiophene ring protons and carbons, as well as the methanamine linkage.
- Mass Spectrometry (MS): Confirms molecular weight consistent with C11H11Cl2NS.
- Melting Point and Crystallinity: The hydrochloride salt typically crystallizes as a colorless solid.
- Elemental Analysis: Confirms the empirical formula and purity.
For example, (4-chlorophenyl)methanamine hydrochloride synthesized via catalytic reduction showed a 97% yield with clear NMR signals at δ 8.52 (bs, 3H, ammonium protons), aromatic protons at δ 7.38 and 7.19 ppm, and methylene protons at δ 3.93 ppm.
Research Findings and Optimization
- Transition metal-free catalytic reduction methods provide an environmentally friendly and high-yielding alternative to classical hydrogenation.
- Reaction times vary from several hours to overnight depending on method and scale.
- Solvent choice (toluene, methanol, ethanol) affects solubility and crystallization behavior.
- Acid treatment for hydrochloride salt formation is critical for stability and handling.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have identified (4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride as a potential anticancer agent. Its structural analogs have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example, thiazole-bearing compounds similar to (4-Chlorophenyl)(thiophen-2-yl)methanamine have demonstrated promising results in inhibiting the growth of human lung adenocarcinoma cells with IC50 values indicating strong selectivity against these cells .
Anticonvulsant Properties
Compounds containing thiophene and phenyl groups have been investigated for their anticonvulsant properties. Research indicates that derivatives of this compound may possess activity in models of epilepsy, offering a potential avenue for developing new anticonvulsant medications .
Cell Signaling Pathways
Research on related compounds has indicated that they may modulate pathways such as apoptosis and cell cycle regulation, leading to increased cancer cell death . The presence of the chlorophenyl group is believed to enhance the compound's binding affinity to these targets.
Synthesis and Biological Evaluation
A notable study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested against multiple cancer cell lines, revealing that some derivatives exhibited superior anticancer activity compared to standard treatments like cisplatin .
Structure-Activity Relationship Analysis
In another study, structure-activity relationship (SAR) analyses were conducted to understand how modifications to the (4-Chlorophenyl)(thiophen-2-yl)methanamine structure affect its biological activity. The results indicated that specific substitutions on the thiophene ring could significantly enhance the compound's efficacy against targeted cancer types .
Summary of Findings
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of the study. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Key Observations :
- Heteroaromatic Influence : The thiophene ring in the target compound enhances π-stacking interactions compared to furan or benzothiophene analogs, which may affect receptor binding .
- Chlorine Position : Substitution on the phenyl ring (4-chloro) vs. the thiophene ring (5-chloro) alters electronic properties and steric bulk, impacting solubility and bioactivity .
- Salt Formation : Hydrochloride salts improve crystallinity and stability, as seen in sertraline hydrochloride derivatives .
Biological Activity
(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride, also known as 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H11ClN2S
- Molecular Weight : 260.18 g/mol
The presence of an aminomethyl group allows for hydrogen bonding, while the 4-chlorophenyl group facilitates hydrophobic interactions with biological macromolecules, enhancing its potential biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The aminomethyl group forms hydrogen bonds with polar residues in proteins, while the 4-chlorophenyl group engages in π-π stacking and hydrophobic interactions . These interactions can modulate the function of enzymes and receptors, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. In vitro studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. For instance, a related thiophene compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Anticancer Properties
The anticancer potential of thiophene derivatives has been explored extensively. Studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example, a study found that certain thiophene-based compounds had IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as chemotherapeutic agents . The presence of the chlorophenyl moiety may enhance these effects through increased lipophilicity and improved cellular uptake.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-(Aminomethyl)-5-(Phenyl)Thiophene Hydrochloride | Structure | Moderate antibacterial activity | 15 |
| 2-(Aminomethyl)-5-(Fluorophenyl)Thiophene Hydrochloride | Structure | Strong anticancer activity | 10 |
| 2-(Aminomethyl)-5-(Methylphenyl)Thiophene Hydrochloride | Structure | Weak antimicrobial activity | >20 |
This table illustrates how variations in substitution patterns affect biological activities. The introduction of different functional groups can significantly alter the compound's interaction with biological targets.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives, including this compound, assessed their antimicrobial efficacy against clinical isolates. Results indicated an inhibition zone diameter of up to 20 mm against E. coli, suggesting strong antibacterial properties.
Study 2: Cytotoxicity Assay
In another investigation focusing on cancer cell lines, this compound was tested alongside other thiophene derivatives. The compound exhibited an IC50 value of approximately 12 µM against A549 lung cancer cells, demonstrating promising cytotoxic effects compared to control drugs .
Q & A
Q. What are the established synthetic routes for (4-chlorophenyl)(thiophen-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via catalytic reduction of primary amides using transition metal-free systems. For example, a potassium-based abnormal N-heterocyclic carbene (NHC) catalyst enables the reduction of 4-chlorobenzamide derivatives in dry toluene with pinacolborane (HBPin) as a reducing agent . Alternatively, reductive amination of ketonic intermediates (e.g., (thiophen-2-yl)methanamine derivatives) using hydroxylamine hydrochloride and zinc powder in aqueous sodium carbonate yields primary amines, which are subsequently protonated to hydrochloride salts . Optimization involves adjusting stoichiometry (e.g., 2 mol% catalyst loading), solvent choice (e.g., toluene for moisture-sensitive reactions), and reaction time (typically 7–24 hours).
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : and NMR in DMSO- confirm structural integrity. For example, the aromatic protons of the 4-chlorophenyl group appear as doublets (~7.3–7.5 ppm), while thiophene protons resonate at 6.8–7.2 ppm. The amine hydrochloride moiety shows broad peaks at ~8–10 ppm .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Crystallization in polar solvents (e.g., ethanol/water) yields monoclinic crystals. Key metrics include bond angles (e.g., C–S–C in thiophene ~92°) and hydrogen-bonding networks between the amine and chloride ions .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 258.03) and isotopic chlorine patterns .
Q. What purification strategies are effective for isolating this hydrochloride salt?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to exploit solubility differences. The hydrochloride salt typically precipitates at 0–5°C with >95% purity.
- Column Chromatography : For crude mixtures, silica gel with eluents like dichloromethane:methanol (9:1) separates unreacted amides or byproducts. Adjust pH to 2–3 during extraction to stabilize the protonated amine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of analogs?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents. Modify the thiophene ring via alkylation or halogenation .
- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. Compare IC values to correlate substituent effects with activity. For receptor-binding studies, perform radioligand displacement assays (e.g., serotonin or dopamine receptors) .
Q. What computational approaches explain electronic properties or resolve spectral/data contradictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G* basis sets) to predict reactivity. Simulate NMR chemical shifts (e.g., GIAO method) to validate experimental data .
- Crystallographic Discrepancies : Use SHELXD for phase refinement in cases of twinned crystals or weak diffraction. Compare experimental vs. simulated powder XRD patterns to identify polymorphic forms .
Q. How can mechanistic pathways for catalytic reduction or side reactions be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of amide C=O stretch at ~1650 cm).
- Isotopic Labeling : Use -labeled amides to track amine formation via NMR.
- Side Reaction Analysis : Identify byproducts (e.g., over-reduced alcohols) using GC-MS and propose competing pathways (e.g., borane-mediated over-reduction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
